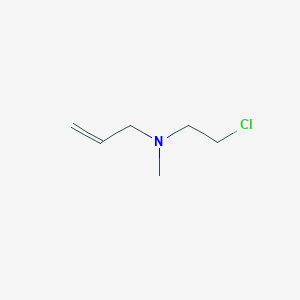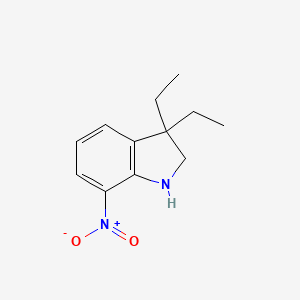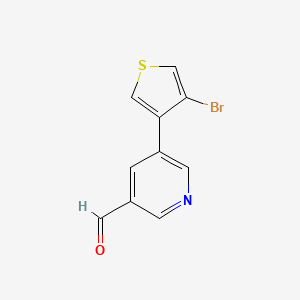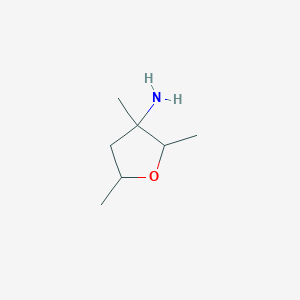
Sodium 3-ethoxybenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-ethoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₉NaO₃S. It is a sodium salt of 3-ethoxybenzenesulfinic acid and is known for its versatile reactivity in organic synthesis. This compound is typically a colorless, odorless, and non-corrosive solid, making it a stable and convenient reagent for various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 3-ethoxybenzene-1-sulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides or the oxidation of thiols. Another method includes the direct sulfonylation of aromatic compounds using sulfur dioxide (SO₂) and suitable bases .
Industrial Production Methods: In industrial settings, the production of sodium sulfinates often involves the use of advanced techniques such as photoredox catalytic transformations and electrochemical synthesis. These methods offer higher efficiency and sustainability compared to traditional approaches .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-ethoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of thiols.
Substitution: Reactions with halides to form sulfonyl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Sulfonyl halides
Applications De Recherche Scientifique
Sodium 3-ethoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 3-ethoxybenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It introduces the sulfonyl group (-SO₂-) into various molecules, facilitating the formation of sulfonyl-containing compounds. This reactivity is primarily due to the presence of the sulfinic acid moiety, which can undergo nucleophilic substitution and radical reactions .
Comparaison Avec Des Composés Similaires
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 3-ethoxybenzene-1-sulfinate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other sodium sulfinates. This ethoxy group can provide additional steric and electronic effects, making it a valuable reagent for specific synthetic applications .
Propriétés
Formule moléculaire |
C8H9NaO3S |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
sodium;3-ethoxybenzenesulfinate |
InChI |
InChI=1S/C8H10O3S.Na/c1-2-11-7-4-3-5-8(6-7)12(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
WAWGBRYODXOFRT-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=CC(=CC=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13197346.png)
![1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13197365.png)
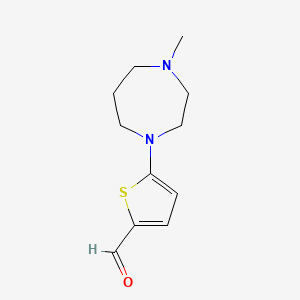
![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13197385.png)
![[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine](/img/structure/B13197389.png)

